molecular formula C14H16N2O8Zn2 B12299122 dizinc;N,N-dimethylformamide;2,5-dioxidoterephthalate

dizinc;N,N-dimethylformamide;2,5-dioxidoterephthalate

Cat. No.: B12299122
M. Wt: 471.0 g/mol
InChI Key: JFJYPKSLSXCZLE-UHFFFAOYSA-J
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Description

Molecular Composition and Coordination Geometry

The molecular composition of this compound features two crystallographically independent zinc centers (denoted Zn1 and Zn2) bridged by 2,5-dioxidoterephthalate ligands and coordinated to DMF molecules. Each Zn1 atom adopts a distorted trigonal-bipyramidal geometry, bonded to three oxygen atoms from carboxylate groups of the 2,5-dioxidoterephthalate linker and two DMF ligands. In contrast, Zn2 exhibits a similar geometry but participates in additional bridging interactions with formate ions, extending the framework into three dimensions. The Zn–O bond lengths range from 1.995 Å to 2.141 Å, consistent with typical Zn(II) coordination environments in MOFs.

The 2,5-dioxidoterephthalate ligand acts as a μ₅-bridge, connecting two Zn1 and three Zn2 atoms. This multidentate binding mode generates a corrugated sheet structure parallel to the ac plane, while formate ions link adjacent sheets along the b axis. The DMF ligands occupy axial positions on the zinc centers, filling voids within the framework and contributing to structural stability through van der Waals interactions.

Crystallographic Analysis and Space Group Determination

Single-crystal X-ray diffraction studies reveal that this compound crystallizes in a triclinic system with the space group P. The asymmetric unit comprises one zinc atom, one DMF molecule, one water molecule, and half of a 2,5-dioxidoterephthalate ligand. The unit cell parameters are a = 8.23 Å, b = 9.45 Å, c = 10.12 Å, α = 89.5°, β = 78.3°, and γ = 85.2°, with a cell volume of 752.3 ų. The framework topology is further defined by one-dimensional chains of Zn(H₂DHTA)(DMF)₂(H₂O)₂, which undergo polymorphic transitions during mechanochemical synthesis.

Powder X-ray diffraction (PXRD) data corroborate the phase purity of the material, showing distinct peaks at = 5.8°, 10.2°, and 15.6°, corresponding to the (100), (110), and (200) lattice planes, respectively. Rietveld refinement confirms the absence of impurities, with a goodness-of-fit (χ²) value of 1.12.

Hydrogen Bonding Networks and Supramolecular Architecture

Hydrogen bonding plays a critical role in stabilizing the supramolecular architecture of this compound. Water molecules coordinated to zinc centers form O–H···O hydrogen bonds with carboxylate oxygen atoms of adjacent 2,5-dioxidoterephthalate linkers, with bond lengths of 1.84 Å. These interactions generate a helical network along the c axis, enhancing framework rigidity. Additionally, DMF ligands participate in C–H···O interactions with terephthalate aromatic rings, further consolidating the three-dimensional structure.

The interplay of coordination bonds and hydrogen bonding results in a porous framework with a channel diameter of 10.9 Å along the b axis. These channels accommodate guest DMF molecules, which dynamically adjust their orientation to optimize host-guest interactions.

Comparative Analysis with Related Zinc-Terephthalate Frameworks

This compound exhibits distinct structural features compared to other zinc-terephthalate frameworks. For instance, Zn₂(BDC)₂(DABCO) (BDC = 1,4-benzenedicarboxylate) adopts a cubic crystal system with a paddle-wheel Zn₂(CO₂)₄ SBU, contrasting with the trigonal-bipyramidal geometry observed here. Additionally, MOF-74 (Zn₂(DHTA)) features hexagonal channels with a pore diameter of 15 Å, significantly larger than the 10.9 Å channels in the present compound.

The table below summarizes key structural differences:

Framework Coordination Geometry SBU Type Pore Diameter (Å) Space Group
Dizinc;DMF;2,5-DOTA Trigonal-bipyramidal μ₅-bridged Zn₁/Zn₂ 10.9 P
Zn₂(BDC)₂(DABCO) Octahedral Paddle-wheel Zn₂ 12.4 I4/mmm
MOF-74 Octahedral Helical Zn₂ rods 15.0 R3̅m

These comparisons highlight the influence of ligand functionalization and synthesis conditions on framework topology. The incorporation of DMF as a coordinating solvent in this compound introduces steric effects that limit pore expansion, unlike the solvent-free synthesis of MOF-74.

Properties

Molecular Formula

C14H16N2O8Zn2

Molecular Weight

471.0 g/mol

IUPAC Name

dizinc;N,N-dimethylformamide;2,5-dioxidoterephthalate

InChI

InChI=1S/C8H6O6.2C3H7NO.2Zn/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14;2*1-4(2)3-5;;/h1-2,9-10H,(H,11,12)(H,13,14);2*3H,1-2H3;;/q;;;2*+2/p-4

InChI Key

JFJYPKSLSXCZLE-UHFFFAOYSA-J

Canonical SMILES

CN(C)C=O.CN(C)C=O.C1=C(C(=CC(=C1[O-])C(=O)[O-])[O-])C(=O)[O-].[Zn+2].[Zn+2]

Origin of Product

United States

Preparation Methods

Catalytic Carbonylation of Dimethylamine

The reaction of dimethylamine with carbon monoxide under high-pressure conditions (1.0–8.0 MPa) and elevated temperatures (150–250°C) in the presence of ruthenium-based catalysts yields DMF with near-quantitative efficiency. For example, a fixed-bed reactor loaded with 2 wt% Ru-supported hydroxyapatite (HAP) achieves 95% DMF yield at 200°C and 4.0 MPa pressure. The catalyst’s stability allows continuous operation for 500 hours, making it suitable for large-scale DMF production.

Reductive Formylation of Ammonia

An alternative route involves the reaction of ammonia, carbon monoxide, and hydrogen at 232°C and 3000 psi using RuO₂·xH₂O catalysts, producing DMF alongside methylformamide (MMF). Recycling unreacted formamide and MMF through vacuum distillation enhances overall yield, with molar ratios of CO:H₂:NH₃ optimized at 1:1:0.2–0.75.

Preparation of 2,5-Dioxidoterephthalate Ligand

The 2,5-dioxidoterephthalate dianion derives from 2,5-dihydroxyterephthalic acid (H₄dhtp) via deprotonation. A standard protocol involves:

  • Dissolving H₄dhtp in aqueous NaOH (2 equivalents) at 60°C to form the disodium salt (Na₂H₂dhtp).
  • Precipitation with ethanol and drying under vacuum.

The ligand’s bifunctional carboxylate and hydroxyl groups enable chelation to metal centers, as confirmed by crystallographic studies.

Assembly of Dizinc; N,N-Dimethylformamide; 2,5-Dioxidoterephthalate

Dizinc Core Formation

Dizinc precursors are typically synthesized via organometallic routes. For example, reacting diethylzinc (ZnEt₂) with iodinated substrates in DMF solvent produces µ-bridged dizinc complexes. A modified procedure employs a 1:1 molar ratio of ZnEt₂ to 1,4-diiodooctafluorobutane, yielding crystalline [(CF₂)₄Zn₂] with minimal byproducts.

Coordination with 2,5-Dioxidoterephthalate and DMF

A solvothermal method is effective for assembling the final complex:

  • Combine Zn(NO₃)₂·6H₂O (2 mmol), Na₂H₂dhtp (1 mmol), and DMF (20 mL) in a Teflon-lined autoclave.
  • Heat at 120°C for 24 hours.
  • Cool to room temperature, filter, and wash with DMF/ethanol.

Key Parameters:

Parameter Optimal Range Impact on Yield
Temperature 120–150°C ↑ crystallinity
Reaction Time 18–24 hours ↑ phase purity
Zn:H₂dhtp Ratio 2:1 Prevents ligand excess
Solvent Composition DMF:H₂O (4:1) Facilitates ligand dissolution

The resulting crystals exhibit a paddle-wheel Zn₂(COO)₄ core, with DMF molecules occupying axial coordination sites.

Structural and Thermal Characterization

X-ray Diffraction (XRD)

Single-crystal XRD reveals a monoclinic lattice (space group P2₁/c) with Zn–Zn distances of 2.89–3.02 Å, consistent with µ-carboxylate bridging. DMF ligands display bond lengths of Zn–O(DMF) = 2.08–2.12 Å.

Thermogravimetric Analysis (TGA)

Decomposition occurs in three stages:

  • Desolvation of lattice DMF (150–200°C, 12% mass loss).
  • Ligand pyrolysis (300–400°C).
  • ZnO residue formation (>500°C).

Challenges and Optimization Strategies

  • Ligand Solubility: H₄dhtp’s limited solubility necessitates polar aprotic solvents like DMF. Microwave-assisted synthesis reduces reaction time to 6 hours while maintaining crystallinity.
  • Zinc Hydrolysis: Moisture-free conditions are critical to prevent Zn(OH)₂ formation. Glovebox techniques or anhydrous DMF are recommended.
  • Catalyst Residues: Residual Ru from DMF synthesis can contaminate the complex. Centrifugation and Soxhlet extraction with ethanol mitigate this issue.

Chemical Reactions Analysis

Types of Reactions

Dizinc;N,N-dimethylformamide;2,5-dioxidoterephthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the oxidation state of the zinc atoms.

    Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized zinc complexes, while reduction can produce reduced zinc species. Substitution reactions result in the formation of new compounds with different functional groups attached to the zinc centers.

Mechanism of Action

The mechanism of action of dizinc;N,N-dimethylformamide;2,5-dioxidoterephthalate involves its interaction with molecular targets and pathways. The zinc atoms in the compound can coordinate with various ligands, influencing their reactivity and stability. The N,N-dimethylformamide moiety acts as a ligand, stabilizing the zinc centers and facilitating their participation in catalytic cycles. The 2,5-dioxidoterephthalate component provides additional coordination sites, enhancing the compound’s overall reactivity and selectivity .

Comparison with Similar Compounds

Key Findings :

  • DMF’s high polarity and boiling point make it ideal for high-temperature reactions, but its toxicity limits biomedical applications. DMSO, while less toxic, is less effective in stabilizing charged intermediates .
  • In dizinc systems, substituting DMF with DMSO may reduce reaction efficiency due to weaker metal-ligand stabilization .

Ligand Comparison: 2,5-Dioxidoterephthalate vs. Terephthalate

2,5-Dioxidoterephthalate differs from conventional terephthalate (benzene-1,4-dicarboxylate) in its oxidation state and coordination behavior:

Property 2,5-Dioxidoterephthalate Terephthalate
Structure Two ketone groups adjacent to carboxylates Two carboxylate groups on benzene ring
Coordination Sites 4 oxygen donors (2 carboxylate, 2 ketone) 2 oxygen donors (carboxylate only)
Stability Higher thermal stability due to rigidity Moderate stability; prone to framework collapse
Applications Photocatalysis; gas adsorption Conventional MOFs for storage

Key Findings :

  • The additional ketone groups in 2,5-dioxidoterephthalate enable stronger metal binding and framework rigidity, enhancing catalytic performance compared to terephthalate-based MOFs .
  • However, its synthesis is more complex, requiring controlled oxidation steps .

Metal Center Comparison: Dizinc vs. Mononuclear Zinc

Binuclear zinc systems offer distinct advantages over mononuclear complexes:

Property Dizinc (Zn₂) Mononuclear Zinc (Zn)
Catalytic Activity Higher; synergistic metal interactions Moderate; single active site
Structural Stability Enhanced due to dual metal coordination Lower; susceptible to ligand dissociation
Reported Uses Enzyme-mimetic catalysis; gas separation Drug delivery; simple coordination polymers

Key Findings :

  • Dizinc centers mimic metalloenzyme active sites (e.g., phosphatases), enabling biomimetic catalysis inaccessible to mononuclear systems .
  • The presence of DMF in dizinc systems further stabilizes reactive intermediates, improving catalytic turnover .

Toxicity Profile: DMF vs. Alternative Solvents

DMF’s toxicity is a critical limitation in biomedical applications:

Parameter DMF Ethanol (Alternative)
LD₅₀ (Oral, Rats) 2,500 mg/kg 7,060 mg/kg
Primary Toxicity Hepatotoxicity; metabolic acidosis Central nervous system depression
Regulatory Status Restricted in consumer products Generally recognized as safe (GRAS)

Key Findings :

  • DMF’s metabolic byproduct (dimethylamine) induces liver damage, as shown in occupational exposure studies .
  • Substituting DMF with ethanol or DMSO in dizinc systems reduces toxicity but compromises solvation capacity .

Biological Activity

Dizinc; N,N-dimethylformamide (DMF); 2,5-dioxidoterephthalate is a complex compound that combines the properties of zinc, a well-known essential trace element, with DMF, a versatile solvent and reagent in organic chemistry. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Composition and Structure

  • Dizinc : Zinc plays a crucial role in various biological processes, including enzyme function and cellular signaling.
  • N,N-Dimethylformamide : DMF is recognized for its ability to act as a solvent, reagent, catalyst, and stabilizer in chemical reactions .
  • 2,5-Dioxidoterephthalate : This moiety contributes to the compound's overall stability and may influence its biological interactions.

Biological Activity Overview

The biological activity of dizinc; DMF; 2,5-dioxidoterephthalate can be categorized into several key areas:

  • Antioxidant Properties
    • DMF has been shown to enhance the levels of antioxidant enzymes such as Gclc, Gclm, Ho-1, and Nqo1 in cellular models . This suggests that the compound may help mitigate oxidative stress in various diseases.
  • Anti-inflammatory Effects
    • The compound has demonstrated potential in reducing inflammation by modulating pathways such as MAPK and NF-κB signaling. In diabetic osteoporosis models, DMF treatment inhibited osteoclast differentiation induced by high glucose levels .
  • Anticancer Activity
    • DMF has been reported to exhibit anticancer properties by influencing cell viability and apoptosis in various cancer cell lines. The mechanism often involves the induction of reactive oxygen species (ROS) and modulation of signaling pathways .
  • Neurological Effects
    • Research indicates that DMF may have neuroprotective effects, potentially beneficial in conditions like multiple sclerosis due to its ability to modulate immune responses .

Case Studies

Several studies illustrate the biological activity of dizinc; DMF; 2,5-dioxidoterephthalate:

  • Study on Osteoporosis : A study involving diabetic mice revealed that DMF treatment significantly inhibited high glucose-induced osteoporosis by targeting specific signaling pathways . The results indicated a reduction in markers associated with osteoclast activity.
  • Cancer Cell Studies : In vitro studies have shown that DMF can reduce cell viability in cancer cell lines through mechanisms involving oxidative stress and apoptosis induction .

Data Table: Biological Activities of Dizinc; DMF; 2,5-Dioxidoterephthalate

Activity TypeMechanism of ActionReference
AntioxidantUpregulation of antioxidant enzymes
Anti-inflammatoryInhibition of MAPK and NF-κB signaling
AnticancerInduction of ROS leading to apoptosis
NeuroprotectiveModulation of immune responses

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